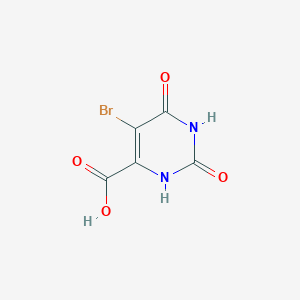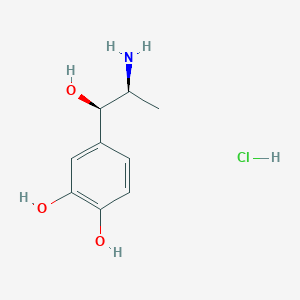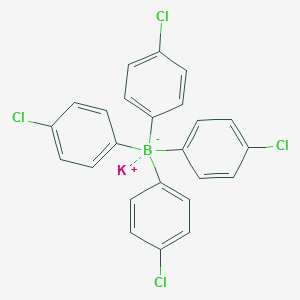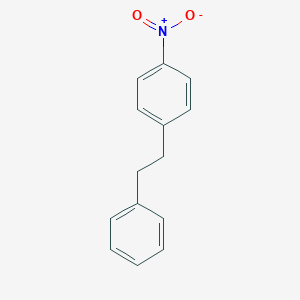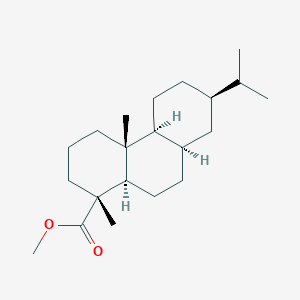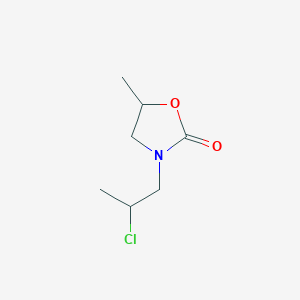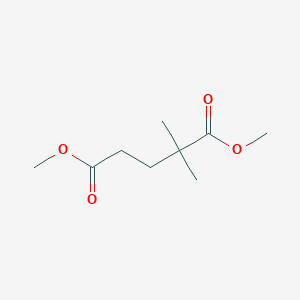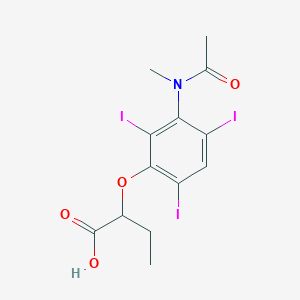
2,2/'-Diphenylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Diphenylazobenzene is a well-known organic compound that belongs to the class of azobenzene derivatives. It is widely used in scientific research due to its unique properties and versatility. This compound is synthesized through various methods and has numerous applications in different fields of science.
Wissenschaftliche Forschungsanwendungen
2,2'-Diphenylazobenzene has numerous applications in scientific research, including photochemistry, photophysics, and material science. It is widely used as a photoswitchable molecule due to its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it a valuable tool for studying molecular motion and dynamics in biological systems. Additionally, 2,2'-Diphenylazobenzene is used in the development of new materials, such as liquid crystals and polymers, due to its unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2,2'-Diphenylazobenzene involves the trans-cis isomerization of the molecule upon exposure to light. This process is reversible, and the molecule can return to its original state upon exposure to a different wavelength of light. The isomerization of the molecule causes changes in its physical and chemical properties, which can be used to control biological processes and create new materials with unique properties.
Biochemische Und Physiologische Effekte
2,2'-Diphenylazobenzene has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on living organisms. However, it can be used to control biological processes through the use of light. For example, it has been used to control the activity of enzymes and ion channels in cells by attaching it to specific proteins and exposing them to light.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-Diphenylazobenzene is its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it a valuable tool for studying molecular motion and dynamics in biological systems. Additionally, it can be used to control biological processes and create new materials with unique properties. However, one limitation is that it requires exposure to specific wavelengths of light for isomerization to occur, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 2,2'-Diphenylazobenzene in scientific research. One potential application is in the development of new materials with unique optical and electronic properties. Additionally, it can be used to control biological processes in living organisms, which could have implications for the development of new therapies for diseases. Further research is needed to fully understand the potential of this compound and its applications in different fields of science.
Conclusion:
In conclusion, 2,2'-Diphenylazobenzene is a valuable tool for scientific research due to its unique properties and versatility. It is synthesized through various methods and has numerous applications in different fields of science. Its mechanism of action involves reversible trans-cis isomerization upon exposure to light, which can be used to control biological processes and create new materials with unique properties. While it has some limitations, there are numerous future directions for the use of this compound in scientific research.
Synthesemethoden
2,2'-Diphenylazobenzene is synthesized through a diazotization reaction between aniline and nitrous acid, followed by coupling with benzene. This reaction produces an orange crystalline solid that is soluble in organic solvents. Alternative methods for synthesis include the reduction of 2,2'-dinitrodiphenylamine and the reaction of 2,2'-diaminodiphenylmethane with benzaldehyde.
Eigenschaften
CAS-Nummer |
13710-27-5 |
|---|---|
Produktname |
2,2/'-Diphenylazobenzene |
Molekularformel |
C24H18N2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
bis(2-phenylphenyl)diazene |
InChI |
InChI=1S/C24H18N2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
DHOKCZIVZPGGLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
Synonyme |
2,2'-Diphenylazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
